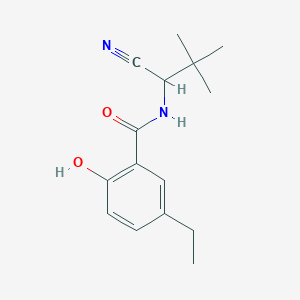
(1-Methylcyclobutyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methylcyclobutyl)methanethiol” is a chemical compound used in scientific research1. It possesses intriguing properties that make it suitable for studying chemical reactions and synthesis processes1. Its application ranges from catalysis to organic synthesis, offering potential advancements in various scientific fields1.
Synthesis Analysis
The synthesis of “(1-Methylcyclobutyl)methanethiol” is not explicitly mentioned in the search results. However, a related compound, methanethiol, has been synthesized from H2S-rich syngas over Mo-based catalysts2.Molecular Structure Analysis
The molecular structure of “(1-Methylcyclobutyl)methanethiol” is not explicitly mentioned in the search results. However, a related compound, methanethiol, has been studied extensively. B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol34.Chemical Reactions Analysis
The specific chemical reactions involving “(1-Methylcyclobutyl)methanethiol” are not explicitly mentioned in the search results. However, a related compound, methanethiol, has been studied. The thermodynamic product of the dehydration reaction of 1-methylcyclobutan-1-ol is 1-methylcyclobut-1-ene, not methylenecyclobutane5.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methylcyclobutyl)methanethiol” are not explicitly mentioned in the search results. However, the molecular weight of “(1-Methylcyclobutyl)methanethiol” is 116.237.Wissenschaftliche Forschungsanwendungen
Methane Monooxygenase Catalyzed Oxygenation
A pivotal study explored the methane monooxygenase enzyme's ability to catalyze the oxygenation of 1,1-dimethylcyclopropane, leading to the production of products including (1-methylcyclopropyl)methanol, 3-methyl-3-buten-1-ol, and 1-methyl-cyclobutanol. This research highlighted the enzyme's role in inserting oxygen into carbon-hydrogen bonds of alkanes, with implications for understanding radical and carbocationic intermediates in such reactions (Ruzicka et al., 1990).
Radical Clock Substrate Probes
Another investigation employed mechanistic probes to study the hydroxylation of hydrocarbons by methane monooxygenase, shedding light on the formation of radical intermediates in the enzyme's catalytic cycle (Liu et al., 1993). This research contributes to our understanding of enzyme mechanisms involved in hydrocarbon oxidation.
Gas Hydrate Stability and Methane Storage
Research on the stability boundaries of gas hydrates, particularly with methane-structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane, reveals significant insights into pressure reductions and the potential for methane storage applications (Nakamura et al., 2003).
Methanogenic Biodegradation
A study on the methanogenic biodegradation of two-ringed polycyclic aromatic hydrocarbons underlines the metabolic pathways in methane-rich environments, such as oil reservoirs and contaminated aquifers. This research points to the degradation capabilities of certain microbial communities towards hydrocarbon pollutants (Berdugo-Clavijo et al., 2012).
Electrocatalytic Reduction of CO2
An innovative approach to the electroreduction of CO2 to CH4 using ultrathin MoTe2 layers and an ionic liquid electrolyte demonstrates a highly efficient method for converting CO2 to methane, contributing to renewable energy solutions (Liu et al., 2018).
Safety And Hazards
The safety and hazards of “(1-Methylcyclobutyl)methanethiol” are not explicitly mentioned in the search results. However, the MSDS (Material Safety Data Sheet) for “(1-Methylcyclobutyl)methanethiol” can be found at Sigma-Aldrich7.
Zukünftige Richtungen
“(1-Methylcyclobutyl)methanethiol” is a chemical compound used in scientific research1. Its intriguing properties make it suitable for studying chemical reactions and synthesis processes1. Its application ranges from catalysis to organic synthesis, offering potential advancements in various scientific fields1. Therefore, it can be expected that future research will continue to explore its properties and potential applications.
Please note that the information provided is based on the available search results and may not fully cover all aspects of “(1-Methylcyclobutyl)methanethiol”. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
(1-methylcyclobutyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRIGOBECLDITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclobutyl)methanethiol | |
CAS RN |
1866468-28-1 |
Source


|
| Record name | (1-methylcyclobutyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)


![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)

![N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2617235.png)


![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)
![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)
![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)
![(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2617243.png)

